molecular formula C28H31N3O2S2 B15098728 (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15098728
M. Wt: 505.7 g/mol
InChI Key: ILKHIXCMRRHTGW-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo moiety and a substituted benzylidene group. Its structure features a butyl chain at position 3 and a complex substituent at position 5: a pyrazole ring bearing a 2-methyl-4-(2-methylpropoxy)phenyl group and a phenyl moiety. The (5Z)-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing molecular packing and intermolecular interactions .

Synthesis typically involves a Knoevenagel condensation between 3-butyl-2-thioxo-1,3-thiazolidin-4-one and a substituted benzaldehyde derivative under acidic conditions (e.g., glacial acetic acid with anhydrous sodium acetate), followed by purification via recrystallization . The pyrazole component is synthesized separately through cyclization reactions, as described in related studies .

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-21-17-31(22-10-8-7-9-11-22)29-26(21)24-13-12-23(15-20(24)4)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16-

InChI Key

ILKHIXCMRRHTGW-XYGWBWBKSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated carbonyl compound under basic conditions to form the thiazolidinone ring.

    Formation of the Pyrazole Ring: The pyrazole ring is typically formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of Substituents: The various substituents are introduced through a series of substitution reactions, often involving the use of organometallic reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiazolidinone and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidinone and pyrazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the thiazolidinone core and benzylidene moiety. Key comparisons include:

Compound Name Substituent at Position 3 Substituent at Position 5 (Benzylidene/Pyrazole) Key Features
Target Compound Butyl Pyrazole with 2-methyl-4-(2-methylpropoxy)phenyl Enhanced lipophilicity (logP ~4.2); potential for π-π stacking and H-bonding
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Phenyl 2-Hydroxybenzylidene Intramolecular H-bonding (O–H⋯S); forms S(6) and R₂²(7) motifs in crystals
(5Z)-3-(3-Methoxypropyl)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Methoxypropyl Similar pyrazole substituent Reduced lipophilicity (logP ~3.8) due to methoxypropyl group
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (III) None (unsubstituted) 4-Hydroxy-3-methoxybenzylidene Planar structure with strong intermolecular H-bonding; E-configuration

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Unlike hydroxy-substituted analogs (e.g., II and III), the target compound lacks hydroxyl groups, minimizing intramolecular H-bonding but favoring C–H⋯S and C–H⋯π interactions .
  • Crystal Packing : The pyrazole and isobutoxy groups introduce steric bulk, leading to less dense packing compared to planar hydroxybenzylidene derivatives .

Research Findings and Implications

Structure-Activity Relationships (SAR): The isobutoxy group on the pyrazole ring may enhance metabolic stability compared to hydroxy groups, which are prone to glucuronidation . The butyl chain’s length optimizes hydrophobic interactions in enzyme binding pockets, as seen in related thiazolidinone-based kinase inhibitors .

Crystallographic Insights: The absence of strong H-bond donors in the target compound limits the formation of R₂² motifs observed in hydroxy-substituted analogs, favoring alternative packing modes .

Challenges in Synthesis :

  • Purification requires gradient chromatography due to byproducts from steric hindrance, unlike simpler analogs separable via recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.